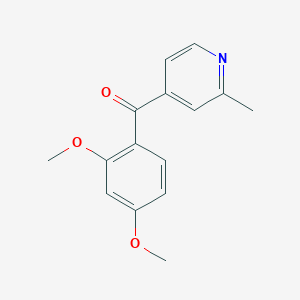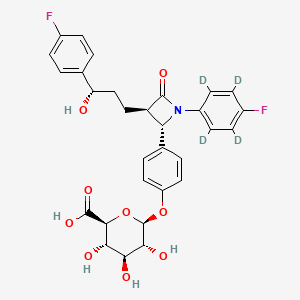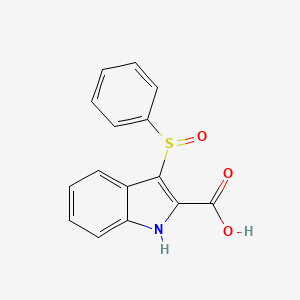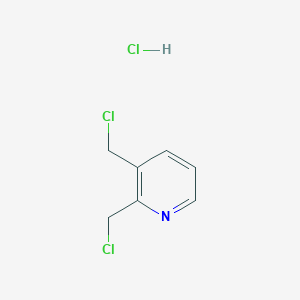
2-hydroxy-N-(3-nitrophényl)acétamide
Vue d'ensemble
Description
2-hydroxy-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of acetamide, where the acetamide group is substituted with a 2-hydroxy and a 3-nitrophenyl group
Applications De Recherche Scientifique
2-hydroxy-N-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-hydroxy-N-(3-nitrophenyl)acetamide.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, suggesting that 2-hydroxy-n-(3-nitrophenyl)acetamide may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 2-hydroxy-n-(3-nitrophenyl)acetamide may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Analyse Biochimique
Biochemical Properties
2-hydroxy-N-(3-nitrophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soil bacteria such as Pseudomonas laurentiana and Arthrobacter MPI763, as well as the yeast Papiliotrema baii and the plant Arabidopsis thaliana . These interactions often involve the formation of glucoside derivatives, which are prominent detoxification products. The compound’s bioactivity can be rapidly neutralized by glucosylation, indicating its potential role in detoxification pathways.
Cellular Effects
2-hydroxy-N-(3-nitrophenyl)acetamide affects various types of cells and cellular processes. In Arabidopsis thaliana, for example, it elicits alterations in the expression profile of several genes, with the most responsive upregulated gene being pathogen-inducible terpene synthase TPS04 . This suggests that the compound can influence cell signaling pathways and gene expression. Additionally, its interactions with microorganisms and plants indicate its potential impact on cellular metabolism and detoxification processes.
Molecular Mechanism
The molecular mechanism of 2-hydroxy-N-(3-nitrophenyl)acetamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with soil bacteria and yeast results in the formation of glucoside derivatives, which are detoxification products . This indicates that the compound’s bioactivity is modulated through glucosylation, a process that neutralizes its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-N-(3-nitrophenyl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its bioactivity can be rapidly neutralized by glucosylation, suggesting that its effects may diminish over time as it undergoes detoxification . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound’s impact may vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2-hydroxy-N-(3-nitrophenyl)acetamide vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have minimal impact. Studies have shown that the compound’s bioactivity can be modulated through glucosylation, which neutralizes its effects . This suggests that there may be a threshold dosage beyond which the compound’s effects become more pronounced or potentially harmful.
Metabolic Pathways
2-hydroxy-N-(3-nitrophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and detoxification. For instance, its interaction with soil bacteria and yeast leads to the formation of glucoside derivatives, which are detoxification products . This indicates that the compound is metabolized through glucosylation, a process that neutralizes its bioactivity and facilitates its excretion.
Transport and Distribution
The transport and distribution of 2-hydroxy-N-(3-nitrophenyl)acetamide within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation. Studies have shown that the compound can be transported and distributed within microorganisms and plants, leading to the formation of glucoside derivatives . This suggests that its transport and distribution are closely linked to its detoxification and neutralization processes.
Subcellular Localization
The subcellular localization of 2-hydroxy-N-(3-nitrophenyl)acetamide affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, its interaction with soil bacteria and yeast results in the formation of glucoside derivatives, which are detoxification products . This indicates that the compound’s subcellular localization is closely linked to its detoxification and neutralization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-nitrophenyl)acetamide typically involves the nitration of 2-hydroxyacetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and to avoid over-nitration.
Industrial Production Methods
Industrial production methods for 2-hydroxy-N-(3-nitrophenyl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-hydroxy-N-(3-aminophenyl)acetamide.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives such as 2-hydroxy-N-(3-aminophenyl)acetamide.
Substitution: Various substituted acetamide derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N-(2-nitrophenyl)acetamide
- 2-hydroxy-N-(4-nitrophenyl)acetamide
- 2-hydroxy-N-(3-aminophenyl)acetamide
Comparison
Compared to its similar compounds, 2-hydroxy-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For example, the 3-nitro derivative may have different pharmacokinetic properties and biological targets compared to the 2-nitro or 4-nitro derivatives.
Propriétés
IUPAC Name |
2-hydroxy-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-8(12)9-6-2-1-3-7(4-6)10(13)14/h1-4,11H,5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJARDNKHCAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)









![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)
